molecular formula C11H11F3O B2929922 (E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol CAS No. 1374412-58-4

(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol

Cat. No.: B2929922
CAS No.: 1374412-58-4
M. Wt: 216.203
InChI Key: VFZRJHZIVNYGIL-UHFFFAOYSA-N
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Description

(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol (CAS RN: 1374412-58-4) is an organic compound with the molecular formula C11H11F3O and a molecular weight of 216.20 g/mol . This compound is characterized by a propenol chain with a methyl group and a 2-(trifluoromethyl)phenyl substituent in the (E)-configuration . It is supplied as a liquid and is recommended to be stored at room temperature . As a specialist chemical, its primary value lies in its role as a synthetic intermediate or building block in medicinal chemistry and drug discovery research. The presence of the trifluoromethyl group is of particular interest, as this moiety is known to enhance the pharmacokinetic properties of drug candidates, including metabolic stability and membrane permeability . Researchers can utilize this compound to develop novel molecules for various bioactivity studies. Related chalcone derivatives containing the 2-(trifluoromethyl)phenyl group have been investigated for their DNA binding capabilities and enzyme inhibition properties, such as urease inhibition, highlighting the potential of this structural motif in developing new therapeutic agents and biosensing molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-6,15H,7H2,1H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZRJHZIVNYGIL-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1C(F)(F)F)/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable methylating agent under basic conditions. One common method includes the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-Methyl-3-(2-(trifluoromethyl)phenyl)propanal or 2-Methyl-3-(2-(trifluoromethyl)phenyl)propanone.

    Reduction: Formation of 2-Methyl-3-(2-(trifluoromethyl)phenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Substituent Position and Electronic Effects

Compound Name Substituent Position Substituent Group Molecular Formula Molecular Weight Key Properties
(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol 2 (ortho) -CF₃ C₁₁H₁₁F₃O 216.20 High lipophilicity; steric hindrance
(E)-3-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol (Cinacalcet Impurity 115) 3 (meta) -CF₃ C₁₀H₉F₃O 202.17 Moderate metabolic stability
(E)-3-(4-(Trifluoromethyl)phenyl)prop-2-en-1-ol 4 (para) -CF₃ C₁₀H₉F₃O 202.17 Enhanced crystallinity due to symmetric substitution
(E)-3-(2-Methoxyphenyl)prop-2-en-1-ol 2 (ortho) -OCH₃ C₁₀H₁₂O₂ 164.20 Electron-donating; increased H-bonding potential
(E)-3-(4-Fluorophenyl)prop-2-en-1-ol 4 (para) -F C₉H₉FO 152.17 Moderate polarity; lower molecular weight

Key Observations :

  • Meta vs. Para CF₃ : Para-substituted CF₃ compounds exhibit higher symmetry, often leading to better crystallinity and higher melting points .
  • Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs (e.g., ) show stronger hydrogen-bonding capacity due to the -OCH₃ group, enhancing solubility in polar solvents .

Key Observations :

  • The ortho-CF₃ group in the target compound likely necessitates optimized reaction conditions (e.g., lower temperatures or bulky catalysts) to mitigate steric challenges during synthesis.
  • Para-substituted analogs generally achieve higher yields due to reduced steric hindrance .

Table 3: Bioactivity and Solubility

Compound Name LogP (Predicted) Hydrogen Bonding Notable Bioactivity
This compound 3.8 Moderate (via -OH) Potential kinase inhibition due to -CF₃
(E)-3-(4-Fluorophenyl)prop-2-en-1-ol 2.1 Strong (via -OH) Antimicrobial activity
(E)-1-Phenyl-3-(p-tolyl)prop-2-en-1-ol 3.7 Weak Anticancer (quinoline analogs)

Key Observations :

  • Lipophilicity : CF₃-substituted compounds exhibit higher LogP values, enhancing membrane permeability but reducing aqueous solubility.
  • Hydrogen Bonding : The hydroxyl (-OH) group enables interactions with biological targets, but ortho-CF₃ may sterically hinder these interactions .

Biological Activity

(E)-2-Methyl-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol is an organic compound notable for its unique trifluoromethyl group, which enhances its biological activity. This compound is being explored for various therapeutic potentials, including anti-inflammatory and anticancer properties. The trifluoromethyl group significantly influences the compound's lipophilicity and interaction with biological targets, which may lead to diverse pharmacological effects.

  • Molecular Formula : C11_{11}H11_{11}F3_3O
  • Molecular Weight : 216.19 g/mol
  • CAS Number : 1374412-58-4

The biological activity of this compound can be attributed to its chemical structure:

  • Trifluoromethyl Group : This group increases the compound's hydrophobicity, allowing it to penetrate cell membranes more easily and interact with hydrophobic regions of proteins.
  • Aldehyde Group : The aldehyde moiety can form covalent bonds with nucleophilic residues in proteins, potentially altering their function and activity.

Anticancer Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression .

Anti-inflammatory Effects

This compound has been investigated for its potential to modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models of disease .

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, leading to a reduction in cell viability at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and apoptosis .
  • Animal Models : In a murine model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
Anti-inflammatoryReduces TNF-alpha levels
CytotoxicityDecreases cell viability

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